Anomeric pKa(D) Differences: alpha-D-Galactosamine (8.49) vs beta-D-Galactosamine (8.02)
The alpha-anomer of D-galactosamine exhibits a significantly higher acid dissociation constant (pKa(D)) of 8.49 compared to 8.02 for the β-anomer, as determined by 1H NMR chemical shift analysis of individual anomers in D2O [1]. This 0.47 unit difference in pKa is attributed to distinct hydration requirements around the axial and equatorial amino groups [1].
| Evidence Dimension | Acid dissociation constant (pKa(D)) of ammonium ions |
|---|---|
| Target Compound Data | 8.49 |
| Comparator Or Baseline | beta-D-galactosamine: 8.02 |
| Quantified Difference | 0.47 (target higher) |
| Conditions | 1H NMR spectroscopy in D2O, 25°C |
Why This Matters
The distinct pKa of alpha-D-galactosamine dictates its protonation state and, consequently, its reactivity and interaction with biological targets at physiological pH, making it non-interchangeable with the β-anomer.
- [1] Blasko, A., Bunton, C. A., Bunel, S., Ibarra, C., & Moraga, E. (1997). Determination of acid dissociation constants of anomers of amino sugars by 1H NMR spectroscopy. Carbohydrate Research, 298(3), 163-172. View Source
